3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride
Description
Properties
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.2ClH/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3;;/h9-10,12H,4-8,11H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCVBNZEICGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
Procedure :
-
Substrate : 1,3-Dimethylbenzene (m-xylene) is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Conditions :
-
Temperature: 0–5°C (initial), then 80–100°C (reflux).
-
Time: 6–8 hours.
-
Mechanism :
Grignard Reaction
Procedure :
-
Substrate : 4-Bromo-o-xylene.
-
Reagents : Magnesium turnings, tetrahydrofuran (THF), N,N-dimethylformamide (DMF).
-
Steps :
-
Adaptation : For 2,5-dimethyl isomer, adjust substitution pattern.
Introduction of Piperazinylmethyl Group
The key step involves coupling 2,5-dimethylbenzaldehyde with 1-ethylpiperazine via nucleophilic substitution or Mannich reaction .
Nucleophilic Substitution Route
Procedure :
-
Bromination : Convert 2,5-dimethylbenzaldehyde to 3-(bromomethyl)-2,5-dimethylbenzaldehyde.
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Piperazine Coupling :
Reaction :
Mannich Reaction
Procedure :
Mechanism :
Dihydrochloride Salt Formation
Procedure :
Reaction :
Optimization and Comparative Analysis
Critical Considerations
-
Selectivity : Bromination at the benzylic position (C3) requires radical conditions to avoid multiple substitutions.
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Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) is used for intermediates.
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Scale-Up : The nucleophilic substitution route is preferred for industrial scalability due to higher yields.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily investigated for its potential role in drug development, particularly in the synthesis of novel therapeutic agents. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
- Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant properties. The incorporation of the piperazine moiety in this compound may enhance its efficacy as an antidepressant by modulating neurotransmitter systems .
- Anticancer Properties : Some studies have explored the cytotoxic effects of similar benzaldehyde derivatives against cancer cell lines. The presence of the piperazine group may contribute to enhanced activity against specific cancer types through mechanisms such as apoptosis induction .
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be used in the development of functional materials. Its application includes:
- Polymer Chemistry : It can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties and thermal stability .
- Nanotechnology : The compound's ability to form complexes with metals may facilitate the creation of nanomaterials for various applications, including catalysis and drug delivery systems.
Research Tool
Biochemical Studies
Due to its structural characteristics, 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride can be utilized as a biochemical probe in research settings:
- Enzyme Inhibition Studies : The compound can be tested for its ability to inhibit specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and mechanisms .
- Receptor Binding Studies : Its potential interactions with various receptors can be explored to elucidate binding affinities and selectivity, contributing to drug design efforts.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as agonists or antagonists at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several pharmacologically active agents:
- N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride (1400W): Both are dihydrochloride salts with aromatic cores and amine-containing substituents. However, 1400W features an ethanimidamide group and lacks the piperazine and aldehyde functionalities present in the target compound .
- 2,5-Dimethylbenzaldehyde derivatives : These analogs often exhibit antimicrobial or anti-inflammatory properties but lack the piperazine moiety, which may confer receptor-binding advantages in the target compound.
- Piperazine-containing drugs (e.g., trifluoperazine) : These emphasize the role of the piperazine group in enhancing blood-brain barrier penetration, a trait that may extend to the target compound.
Physicochemical Properties
Research Findings and Limitations
- The target compound’s dihydrochloride salt form likely improves bioavailability compared to neutral analogs, as seen in 1400W .
- Unlike 1400W, which is mechanistically validated, the target compound’s biological profile remains speculative. Current research gaps include binding affinity studies, enzyme inhibition assays, and in vivo efficacy data.
Biological Activity
3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride (CAS # 894370-38-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H24N2O·2HCl
- Molecular Weight : 260.37 g/mol
- Density : 1.047 g/cm³
- Boiling Point : 380.184°C
- Flash Point : 152.133°C
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It is believed to act as a multitargeted ligand, influencing pathways associated with neurodegenerative diseases such as Alzheimer's disease (AD).
Neuroprotective Effects
Recent studies have demonstrated that derivatives of piperazine, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in the brain, which is often impaired in AD.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Neuroprotective Studies :
In a study examining the effects of various piperazine derivatives on neurodegeneration, compounds similar to this compound showed a marked reduction in amyloid-beta (Aβ) levels and improved cognitive function in scopolamine-induced memory impairment models. The compounds also demonstrated a favorable safety profile with no significant neurotoxicity observed at therapeutic concentrations . -
Cytotoxicity Against Cancer Cells :
Another area of research focused on the cytotoxic effects of related compounds against malignant cell lines. The findings indicated that these compounds selectively induce apoptosis in cancer cells while sparing normal cells, showcasing their potential as anticancer agents . -
Inflammation Modulation :
The compound has also been implicated in modulating inflammatory responses. Studies revealed that it could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative conditions .
Future Directions
Given the promising biological activities observed, future research should focus on:
- In vivo studies to further elucidate the pharmacokinetics and long-term effects.
- Clinical trials to assess efficacy and safety in human populations.
- Structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of substituted benzaldehyde derivatives with piperazine analogs under acidic or basic conditions. A general protocol includes:
- Dissolving the aldehyde precursor (e.g., 2,5-dimethylbenzaldehyde) in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing with 4-ethylpiperazine for 4–6 hours to facilitate Schiff base formation, followed by dihydrochloride salt precipitation using HCl gas or concentrated HCl .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Temperature Control: Elevated temperatures (70–80°C) improve yield but may increase side products.
- Catalysis: Substituent-dependent acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate imine formation .
Table 1: Example Reaction Conditions for Analogous Piperazine Derivatives
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Benzaldehyde | Ethanol | Glacial Acetic Acid | 4 | 65–70 | |
| Piperazine Derivative | DMF | p-TsOH | 6 | 80–85 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect signals for the benzaldehyde proton (δ 9.8–10.2 ppm), piperazinyl methyl groups (δ 1.0–1.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- ¹³C NMR: Confirm the aldehyde carbon (δ 190–200 ppm) and quaternary carbons in the piperazine ring .
- X-ray Crystallography: Resolve the dihydrochloride salt’s crystal lattice to verify counterion placement and hydrogen-bonding networks .
Table 2: Key Spectral Signatures for Structural Validation
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Technique |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8–10.2 | 190–200 | NMR, IR |
| Piperazinyl -CH2- | 2.5–3.5 | 45–55 | DEPT-135 |
| Aromatic -CH3 | 2.2–2.4 | 20–25 | HSQC |
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved across experimental models?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms.
- Pharmacokinetic Factors: Salt form (dihydrochloride vs. free base) affects solubility and bioavailability .
Resolution Strategies:
- Standardized Assays: Use isogenic cell lines and control for salt form (e.g., confirm dihydrochloride purity via HPLC ≥95%) .
- In Silico Modeling: Predict metabolic stability using QSAR models to account for interspecies variations .
Table 3: Comparative Bioactivity in Different Models
| Model System | IC50 (nM) | Salt Form | Reference |
|---|---|---|---|
| HEK-293 (Human) | 120 ± 15 | Dihydrochloride | |
| Rat Hepatocytes | 450 ± 50 | Free Base |
Q. What computational strategies predict the binding affinity of this compound to molecular targets like GPCRs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with GPCR active sites. Focus on piperazinyl nitrogen’s electrostatic interactions with aspartate residues .
- MD Simulations: Run 100-ns trajectories to assess binding stability, particularly for the dihydrochloride’s counterions in solvated environments .
Key Parameters:
- Docking Score: ≤–8.0 kcal/mol suggests high affinity.
- Hydrogen Bonds: ≥3 interactions with conserved receptor residues improve prediction reliability .
Q. How does dihydrochloride salt formation influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility: Dihydrochloride salts typically exhibit 2–3× higher aqueous solubility than free bases. Measure via shake-flask method at pH 1.2 and 7.4 .
- Stability: Accelerated stability studies (40°C/75% RH for 6 months) reveal hygroscopicity challenges; store desiccated at –20°C .
Table 4: Impact of Salt Form on Solubility
| Salt Form | Solubility (mg/mL, pH 7.4) | Melting Point (°C) |
|---|---|---|
| Free Base | 0.5–1.0 | 180–185 |
| Dihydrochloride | 2.5–3.0 | 239–241 (decomp.) |
Q. What advanced analytical methods are used to profile impurities in this compound?
Methodological Answer:
- HPLC-MS/MS: Detect trace impurities (e.g., des-ethyl analogs) using a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient .
- NMR Spiking: Add authentic impurity standards (e.g., 4-methylpiperazine byproducts) to confirm retention times .
Table 5: Common Impurities and Detection Limits
| Impurity | Retention Time (min) | LOD (ppm) |
|---|---|---|
| Des-Ethyl Derivative | 12.3 | 0.1 |
| Oxidative Degradant | 15.8 | 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
